molecular formula C33H43Cl2N3O3RuS B6321759 Zhan Catalyst-1B, 96% CAS No. 918870-76-5

Zhan Catalyst-1B, 96%

Cat. No.: B6321759
CAS No.: 918870-76-5
M. Wt: 733.8 g/mol
InChI Key: OXLURKCRXVAJQS-UHFFFAOYSA-L
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Description

Zhan Catalyst-1B, also known as (1,3-dimesitylimidazolidin-2-ylidene) (5- (N,N-dimethylsulfamoyl)-2-isopropoxybenzylidene)ruthenium (VI) chloride, is a type of ruthenium-based organometallic complex . It is used in olefin metathesis . The catalyst is a light-green to brown solid .


Molecular Structure Analysis

The molecular formula of Zhan Catalyst-1B is C33H43Cl2N3O3RuS . It has a molecular weight of 733.76 g/mol . The InChI code is 1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16 (3)20 (17 (4)10-14)22-7-8-23 (13-22)21-18 (5)11-15 (2)12-19 (21)6;1-9 (2)16-12-7-6-11 (8-10 (12)3)17 (14,15)13 (4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 .


Chemical Reactions Analysis

Zhan Catalyst-1B is used in olefin metathesis . It is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols .


Physical and Chemical Properties Analysis

Zhan Catalyst-1B is a light-green to brown solid . It has a molecular weight of 733.76 g/mol . It is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols .

Scientific Research Applications

N-Alkylation of Indole

A study by Shi et al. (2014) demonstrated the use of Zhan-1B catalyst combined with chiral phosphoric acid in N-alkylation of indole via ring-closing metathesis/double bond isomerization/Mannich reaction cascade. This process led to the synthesis of enantioenriched γ-lactams with high yield and enantiomeric excess (up to 92% yield and 95% ee) (Shi, Wang, Yin, & You, 2014).

Transesterification for Biodiesel Production

Borah et al. (2019) explored the synthesis of an efficient and low-cost heterogeneous catalyst from waste eggshells, doped with Zn, for transesterification of waste cooking oil. The study found that the Zn doped CaO nanocatalysts showed promising results in biodiesel production with a conversion rate of 96.74% (Borah, Das, Das, Bhuyan, & Deka, 2019).

Olefin Metathesis Catalysts

Shinde et al. (2012) reported on the Hoveyda-Grubbs type olefin metathesis catalysts, commercially available as Zhan catalyst-1B. These catalysts, immobilized on mesoporous molecular sieves with different pore sizes, showed significant increases in activity with larger pore sizes, particularly in reactions like ring-closing metathesis (RCM) of (−)-β-citronellene and metathesis of 1-decene (Shinde, Žilková, Hanková, & Balcar, 2012).

Methanol Synthesis from CO2 Hydrogenation

Bowker et al. (2022) investigated the role of βPdZn alloy in Pd/ZnO catalysts for the hydrogenation of CO2 to methanol. The study emphasized the synergy between Pd and ZnO, showing that the β-PdZn 1:1 alloy is crucial for catalysis, significantly impacting the process of converting CO2 to methanol (Bowker et al., 2022).

Steam Reforming of Methanol

Matter et al. (2004) examined Zr-containing CuO/ZnO catalysts for steam reforming of methanol to produce hydrogen. The study found that these catalysts did not require prereduction to achieve good activity, suggesting their potential in efficient hydrogen production (Matter, Braden, & Ozkan, 2004).

Mechanism of Action

Target of Action

Zhan Catalyst-1B, also known as [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium, is a type of ruthenium-based organometallic complex . Its primary target is olefins, specifically in olefin metathesis reactions . Olefin metathesis is a type of organic reaction that entails the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds .

Mode of Action

The Zhan Catalyst-1B interacts with its targets (olefins) through a process known as metathesis . In this process, double bonds between carbon atoms in olefins are broken and reformed in a way that the carbon atoms are rearranged . This rearrangement leads to the formation of new olefins .

Biochemical Pathways

The primary biochemical pathway affected by Zhan Catalyst-1B is the olefin metathesis pathway . The catalyst facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins . This process can be used to create a wide range of organic compounds, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s worth noting that zhan catalyst-1b is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols . This solubility profile can influence its availability in different reaction environments.

Result of Action

The primary result of Zhan Catalyst-1B’s action is the formation of new olefins through the process of metathesis . This can lead to the synthesis of a wide range of organic compounds, depending on the specific olefins involved in the reaction . For example, it has been utilized for N-alkylation of indole through a ring-closing metathesis/double bond isomerization/Mannich reaction cascade .

Action Environment

The action of Zhan Catalyst-1B can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability in the reaction environment . Additionally, it has been noted that Zhan Catalyst-1B can be recovered and recycled by simple precipitation or filtration, offering a great advantage in recyclable utility . This suggests that the catalyst’s action, efficacy, and stability can be influenced by the specific conditions of the reaction environment, including the presence of certain solvents and the ability to recover and reuse the catalyst .

Safety and Hazards

According to the safety data sheet, Zhan Catalyst-1B is not classified as a hazardous substance or mixture .

Future Directions

The Zhan Catalyst market, including Zhan Catalyst-1B, is expected to grow in the future . This growth is driven by its potential applications in various fields of research and industry.

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLURKCRXVAJQS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43Cl2N3O3RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918870-76-5
Record name Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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